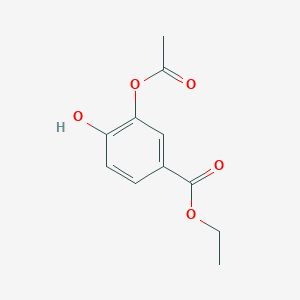![molecular formula C14H20ClN3 B1510616 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 918652-88-7](/img/structure/B1510616.png)
3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
描述
3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane, also known as CPDU, is a small molecule that has been gaining attention in scientific research due to its unique properties. CPDU is a spirocyclic compound that contains a pyridine ring and a diazaspiro ring system. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The exact mechanism of action of 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has been found to inhibit the activity of histone deacetylases, which are involved in gene expression. It has also been shown to interact with metal ions, such as copper and zinc, which are involved in various biological processes.
Biochemical and Physiological Effects:
3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspases. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has also been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. In addition, 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has been found to have neuroprotective effects in Parkinson's disease models by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has also been shown to have low toxicity in vitro and in vivo. However, 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in biological assays. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane also has a short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane research. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to understand the mechanism of action of 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane and to optimize its synthesis method to increase yield and purity.
科学研究应用
3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has also been found to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. In addition, 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has been shown to have neuroprotective effects in Parkinson's disease models. 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
属性
IUPAC Name |
3-(3-chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3/c15-12-2-1-7-17-13(12)18-10-5-14(6-11-18)3-8-16-9-4-14/h1-2,7,16H,3-6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDREEPTNUXWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=C(C=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744708 | |
| Record name | 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918652-88-7 | |
| Record name | 3-(3-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



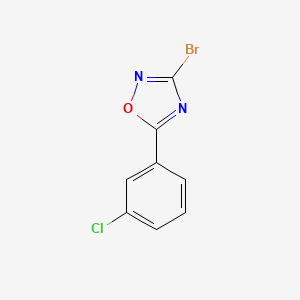


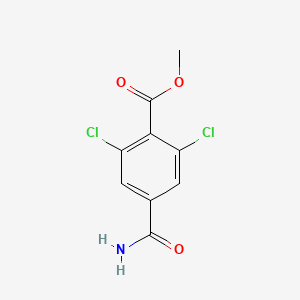
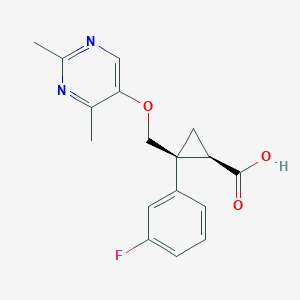
![[2,3'-Bipyridin]-5'-ylmethanamine](/img/structure/B1510565.png)


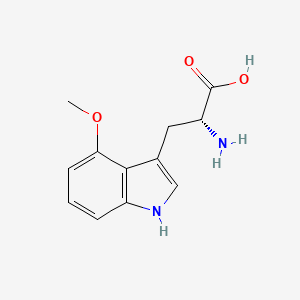
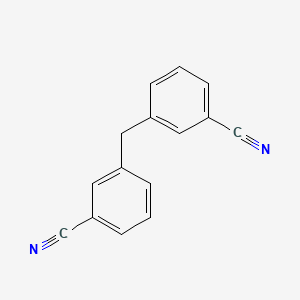
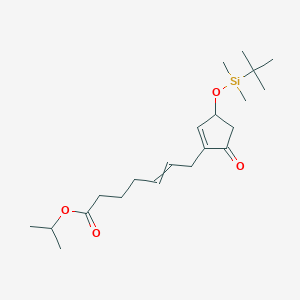
![8-(Benzyloxy)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1510583.png)
